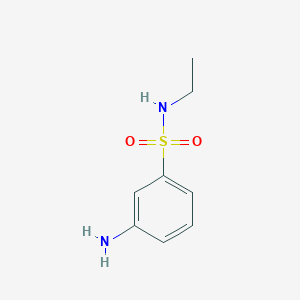

3-amino-N-ethylbenzenesulfonamide

Übersicht

Beschreibung

3-Amino-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C₈H₁₂N₂O₂S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an amino group at the third position and an ethyl group at the nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-ethylbenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with ethylamine, followed by a reduction step to convert the nitro group to an amino group. The general reaction scheme is as follows:

Nitration: Benzene is nitrated to form 3-nitrobenzenesulfonamide.

Ethylation: The nitro compound is then reacted with ethylamine to introduce the ethyl group.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The amino group undergoes oxidation to form nitro derivatives. While specific experimental data for this compound is limited, analogous benzenesulfonamide oxidation reactions suggest the use of KMnO₄ or H₂O₂ in acidic media.

Proposed Reaction Pathway:

Considerations:

-

Side Products : Over-oxidation to sulfonic acids is possible under harsh conditions.

-

Stability : The ethyl group on the sulfonamide enhances steric protection against degradation .

Substitution Reactions

The amino and sulfonamide groups participate in nucleophilic substitution reactions:

Amino Group Substitution

The aromatic amine reacts with electrophiles (e.g., acyl chlorides, alkyl halides) to form derivatives:

Example: Acetylation

Conditions : Pyridine or NaHCO₃ as base, room temperature .

Sulfonamide Nitrogen Alkylation

The sulfonamide’s nitrogen can undergo further alkylation. For example, reaction with ethyl iodide introduces additional ethyl groups:

Yield : ~60–80% in anhydrous DMF.

Enzyme-Targeted Modifications

This compound serves as a scaffold for synthesizing enzyme inhibitors. For instance:

Carbonic Anhydrase (CA) Inhibitors

Derivatives with triazinyl or thiazolone substituents exhibit nanomolar inhibition constants (Kᵢ) against isoforms like hCA IX and XII .

Example Modification:

Biological Data :

| Derivative | Target Enzyme | Kᵢ (nM) | Selectivity (vs CA II) |

|---|---|---|---|

| 4e | hCA IX | 10.93 | 357-fold |

| Triazinyl analog | hCA XII | 45.1 | 21.3-fold |

Degradation Pathways

Stability studies indicate susceptibility to photodegradation and hydrolysis under extreme pH:

Hydrolysis in Acidic Conditions :

Photodegradation : UV light induces cleavage of the sulfonamide bond, forming sulfonic acid and ethylamine fragments .

Wissenschaftliche Forschungsanwendungen

3-Amino-N-ethylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly sulfonamide-based drugs with antibacterial properties.

Material Science: It is employed in the development of polymers and advanced materials with specific properties.

Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other chemical products.

Wirkmechanismus

The mechanism of action of 3-amino-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and biological processes, leading to the desired therapeutic or biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Amino-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group.

4-Amino-N-ethylbenzenesulfonamide: The amino group is at the fourth position instead of the third.

3-Nitro-N-ethylbenzenesulfonamide: Contains a nitro group instead of an amino group.

Uniqueness

3-Amino-N-ethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and an ethyl group on the benzenesulfonamide scaffold allows for versatile chemical modifications and applications in various fields.

Biologische Aktivität

3-Amino-N-ethylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.

Inhibition of Carbonic Anhydrase Isozymes

One of the primary mechanisms through which this compound exerts its biological effects is the inhibition of carbonic anhydrase (CA) isozymes. Research has demonstrated that sulfonamides can selectively inhibit tumor-associated CA isoforms, particularly CA IX and CA XII, which are overexpressed in various cancers. These isoforms play crucial roles in regulating pH and promoting tumor growth . The compound has shown significant inhibitory activity against CA IX with IC50 values in the nanomolar range, indicating potent anticancer properties .

Induction of Apoptosis

In addition to enzyme inhibition, studies have indicated that this compound can induce apoptosis in cancer cell lines. For instance, treatment with analogs of this compound led to a substantial increase in apoptotic markers in MDA-MB-231 breast cancer cells . This suggests that the compound not only inhibits tumor growth but also promotes cell death in malignant cells.

Antimicrobial Activity

The antibacterial properties of this compound have also been explored. Sulfonamides are known to interfere with bacterial growth by inhibiting folate synthesis, which is essential for bacterial survival. Recent studies have evaluated its efficacy against various bacterial strains, showing promising results in both antibacterial and anti-biofilm activities .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed pharmacokinetic profiles remain to be fully elucidated. In toxicity assessments conducted on animal models, no significant adverse effects were observed at therapeutic doses, indicating a potentially safe profile for further development .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study involving the application of this compound analogs on MDA-MB-231 cells revealed that these compounds could induce apoptosis significantly more than controls. The mechanism was linked to their ability to inhibit CA IX selectively while promoting oxidative stress within the cells .

Case Study: Antimicrobial Activity

Another investigation assessed the antibacterial efficacy of sulfonamides against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited strong inhibitory effects on bacterial growth and biofilm formation .

Eigenschaften

IUPAC Name |

3-amino-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCYKJPSIKCLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428408 | |

| Record name | 3-Amino-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56445-08-0 | |

| Record name | 3-Amino-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.